molecular formula C18H25ClN2O3 B7917051 [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7917051
M. Wt: 352.9 g/mol
InChI Key: WLUAMLZTUKLTPF-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a piperidine-based heterocyclic compound featuring a chloro-acetyl substituent, an ethyl-carbamate group, and a benzyl ester moiety. This structure combines a six-membered piperidine ring with functional groups that influence its physicochemical and biological properties. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-2-20(18(23)24-14-15-8-4-3-5-9-15)13-16-10-6-7-11-21(16)17(22)12-19/h3-5,8-9,16H,2,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUAMLZTUKLTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with suitable reagents to introduce the desired functional groups.

    Introduction of the Chloroacetyl Group: The piperidine intermediate is then reacted with chloroacetyl chloride under controlled conditions to introduce the chloroacetyl group. This step often requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the chloroacetyl-piperidine intermediate with benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the chloroacetyl group.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Carboxylic acids and alcohols.

    Oxidation and Reduction Products: Oxidized or reduced forms of the original compound, often with altered functional groups.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C18H25ClN2O3
  • Molecular Weight : 352.86 g/mol
  • CAS Number : 1353965-91-9

The compound features a piperidine ring, a chloroacetyl group, and a carbamic acid moiety, which contribute to its reactivity and biological activity. The chloro group enhances electrophilicity, making it a candidate for various chemical reactions.

Table 1: Chemical Properties

PropertyValue
Boiling Point502.2 ± 43.0 °C (Predicted)
Density1.181 ± 0.06 g/cm³ (Predicted)
pKa-1.37 ± 0.70 (Predicted)

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its biological activity. Computational studies, such as molecular docking simulations, indicate that it can effectively bind to various biological targets, including enzymes and receptors involved in disease pathways. This binding affinity suggests potential uses in drug development, particularly in targeting conditions like cancer or neurodegenerative diseases.

Neuropharmacology

Research has highlighted the compound's relevance in neuropharmacology. Its structural similarities with known psychoactive compounds suggest possible central nervous system (CNS) effects. The presence of the piperidine structure may contribute to interactions with neurotransmitter systems, warranting further investigation into its effects on mood disorders or cognitive function.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, each requiring precise control over reaction conditions to optimize yield and purity. The versatility of the compound allows for the derivation of various analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Table 2: Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloroacetyl)piperidinePiperidine ring with chloroacetyl groupSimple structure; limited activity
Ethyl 4-(2-chloroacetyl)piperidine-1-carboxylateCarbamate structure with piperidineEnhanced solubility; varied profile
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxamideCarbamate linked to benzamidePotential CNS effects

These related compounds illustrate the unique structural aspects of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester , emphasizing its complex nature and potential applications in drug discovery.

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of carbamate derivatives, researchers found that modifications to the piperidine structure significantly enhanced cytotoxicity against various cancer cell lines. The incorporation of the chloroacetyl group was critical for improving binding affinity to cancer-related targets, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar piperidine derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, pointing towards their potential use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring and benzyl ester moiety can enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Modified Substituents

  • Positional Isomers :

    • [1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS:1353962-27-2): Differs in the position of the chloro-acetyl group (piperidin-3-yl vs. 2-ylmethyl). This positional change may alter steric hindrance and binding affinity to targets .
    • [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester : The 4-ylmethyl substitution could enhance lipophilicity compared to the 2-ylmethyl analog, affecting membrane permeability .

Functional Analogs with Different Heterocycles

  • Pyrrolidine-Based Compounds: [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS:205448-32-4): The five-membered pyrrolidine ring introduces higher ring strain, which may enhance reactivity but reduce conformational flexibility compared to piperidine derivatives .

Benzyl Ester Stability

The benzyl ester group in the compound is pH-sensitive. Studies show benzyl esters hydrolyze under alkaline conditions (pH > 7), releasing free carboxylic acids or alcohols, which may limit its use in neutral or basic environments . In contrast, tert-butyl esters (e.g., CAS:1353977-84-0) are more stable under alkaline conditions, making them preferable for formulations requiring prolonged stability .

Data Tables

Table 1: Comparison of Key Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Stability Under Alkaline pH Biological Activity Notes
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester ~338.83* Benzyl ester, Chloro-acetyl, Piperidine Low Potential enhanced reactivity
[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 310.78 Benzyl ester, Chloro-acetyl, Piperidine Low Altered steric effects
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester N/A Benzyl ester, Pyrrolidine Moderate Higher ring strain
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester 318.84 tert-Butyl ester, Piperidine High Improved shelf life

*Estimated based on analogs.

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a chloroacetyl group, and a carbamic acid moiety. Its molecular formula is C18H25ClN2O3C_{18}H_{25}ClN_{2}O_{3} with a molecular weight of approximately 352.86 g/mol . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of cancer treatment, anti-inflammatory responses, and neuroprotection.

Structural Characteristics

The structural features of this compound play a crucial role in its biological activity. The chloroacetyl group enhances electrophilicity, while the piperidine ring contributes to its pharmacological properties. The presence of the carbamic acid functionality further adds to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that This compound exhibits significant biological activities, including:

  • Anticancer Properties : Similar compounds have shown effectiveness against various cancer cell lines, indicating potential for therapeutic use in oncology.
  • Antibacterial Activity : The compound may have properties that inhibit bacterial growth, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways suggests utility in treating inflammatory diseases.
  • Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties that may influence neurotransmitter systems .

The biological mechanisms behind the activity of this compound are still under investigation but may involve:

  • Enzyme Modulation : Interaction with enzymes involved in disease pathways could alter their activity and influence disease progression.
  • Receptor Binding : Molecular docking studies indicate that the compound can effectively bind to various receptors, suggesting a multifaceted mechanism of action .

Research Findings and Case Studies

Recent research has focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

  • In Vitro Studies : Compounds structurally related to This compound have demonstrated significant anticancer activity in cell lines such as FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to standard treatments like bleomycin .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the piperidine structure can enhance binding potency and selectivity for specific targets. For instance, introducing N-benzyl moieties has been shown to improve cholinesterase inhibition, relevant for Alzheimer's disease therapy .
  • Molecular Docking Simulations : These studies reveal that the compound can bind effectively to key biological targets involved in inflammation and cancer progression, providing insights into its potential therapeutic roles.

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally similar compounds regarding their unique aspects and biological activities:

Compound NameStructural FeaturesUnique AspectsBiological Activity
1-(2-Chloroacetyl)piperidinePiperidine ring with chloroacetyl groupSimple structure; limited biological activityMinimal
Ethyl 4-(2-chloroacetyl)piperidine-1-carboxylateCarbamate structure with piperidineEnhanced solubility; varied pharmacological profileAnticancer
Benzyl 4-(2-chloroacetyl)piperidine-1-carboxamideCarbamate linked to benzamidePotential CNS effects; different therapeutic usesNeuroprotective

This comparison highlights the unique structural attributes of This compound , particularly its complex combination of functional groups that enhance its reactivity and biological potential.

Q & A

Basic Research Question

  • Storage : In airtight containers under argon at –20°C to prevent hydrolysis .
  • Waste Management : Segregate halogenated waste for incineration by licensed facilities .
  • Spill Protocol : Neutralize with sodium bicarbonate before adsorption via vermiculite .

How can regioselectivity challenges in piperidine functionalization be addressed?

Advanced Research Question

  • Directed Metalation : Use LDA (Lithium Diisopropylamide) at –78°C to deprotonate specific piperidine positions .
  • Protecting Group Strategy : Boc protection directs electrophilic substitution to the 2-position .
  • Microwave-Assisted Synthesis : Reduces reaction time and competing pathways .

What analytical workflows are recommended for detecting trace degradation products in long-term stability studies?

Advanced Research Question

  • LC-MS/MS : Quantify sub-ppm levels of hydrolyzed products (e.g., ethyl-carbamic acid) .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months predicts shelf-life under ICH guidelines .
  • Forced Degradation : Expose to UV light (254 nm) and acidic/alkaline conditions to identify photo-products .

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